molecular formula C9H16BrNO2 B1517402 (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 569660-97-5

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1517402
CAS No.: 569660-97-5
M. Wt: 250.13 g/mol
InChI Key: QJTKPXFJOXKUEY-SSDOTTSWSA-N
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Description

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by a bromine atom attached to the third carbon of a pyrrolidine ring, which is further esterified with tert-butyl carboxylic acid. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrrolidine or its derivatives.

  • Bromination: The pyrrolidine ring is brominated at the 3-position using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

  • Esterification: The resulting 3-bromopyrrolidine is then esterified with tert-butyl carboxylic acid using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of large reactors, efficient mixing, and controlled reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The bromine atom can be oxidized to form a pyrrolidinone derivative.

  • Reduction: The bromine can be reduced to hydrogen, resulting in the formation of a pyrrolidine derivative.

  • Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Pyrrolidinone derivatives.

  • Reduction: Pyrrolidine derivatives.

  • Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its reactivity makes it valuable in the development of new chemical entities.

Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of drugs targeting neurological disorders and inflammation.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug design, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 3-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a chlorine atom instead of bromine.

  • 3-Methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a methanesulfonyl group instead of bromine.

Uniqueness: The presence of the bromine atom in (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester provides unique reactivity compared to its chloro and methanesulfonyloxy counterparts, making it more versatile in certain chemical transformations.

Properties

IUPAC Name

tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTKPXFJOXKUEY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653093
Record name tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569660-97-5
Record name tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-tert-butyl 3-bromopyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (RS) 1-tert-butoxycarbonyl-3-pyrrolidinol (Prepn. 3) (3.00 g) in THF (90 mL), triphenylphosphine (12.4 g) was added, then a solution of CBr4 (15.7 g) in THF (90 mL) was dropped and the mixture stirred overnight at room temperature. The organic solvent was evaporated and the residue was extracted with EtOAc (4×50 mL). The combined organic extracts were washed with H2O, dried over Na2SO4 and evaporated to dryness. The residue was purified by flash chromatography (SiO2, cyclohexane/EtOAc 80/20) to give (RS) 1-tert-butoxycarbonyl-3-bromopyrrolidine in 80% yield as yellow oil. 1H-NMR (300 MHz, DMSO-d6, ppm from TMS): δ 4.85 (1H, m), 3.70-3.59 (1H, m), 3.55-2.10 (5H, m), 1.35 (9H, s).
Quantity
3 g
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12.4 g
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90 mL
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15.7 g
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90 mL
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Synthesis routes and methods II

Procedure details

Triphenylphosphine (727 mg, 2.77 mmol) was added to a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (173 mg, 0.924 mmol) and carbon tetrabromide (919 mg, 2.77 mmol) in THF (3.00 mL) at 0° C., and the resulting mixture was allowed to warm slowly to rt. After 20 h, the reaction was filtered and concentrated in vacuo. Purification of the crude residue by flash chromatography on silica gel (gradient elution; 10%-40% EtOAc/hexanes as eluent) afforded the title compound i-5a m/z (ES) 250 (MH)+. 1H NMR (500 MHz, CDCl3): δ 4.49 (m, 1H), 3.81 (m, 2H), 3.63 (m, 1H), 3.53 (m, 1H), 2.33 (m, 1H), 2.26 (m, 1H), 1.49 (s, 9H).
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727 mg
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reactant
Reaction Step One
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173 mg
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reactant
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919 mg
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reactant
Reaction Step One
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Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
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(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
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(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
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(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
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(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester

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